(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a pyrimidinyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-2-yl)furan-2-yl)boronic acid typically involves the reaction of a furan derivative with a pyrimidinylboronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method highly efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Can be oxidized to form corresponding alcohols or ketones under specific conditions.
Substitution: The boronic acid group can be substituted with various nucleophiles, leading to diverse functional derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Scientific Research Applications
(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-2-yl)furan-2-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the furan and pyrimidinyl groups, which stabilize the intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
2-Furanylboronic Acid: Similar structure but lacks the pyrimidinyl group.
Pyridine-4-boronic Acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
(4-(Pyrimidin-2-yl)furan-2-yl)boronic acid is unique due to the combination of the furan and pyrimidinyl groups, which confer specific electronic properties that enhance its reactivity and stability in coupling reactions .
Properties
Molecular Formula |
C8H7BN2O3 |
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Molecular Weight |
189.97 g/mol |
IUPAC Name |
(4-pyrimidin-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)7-4-6(5-14-7)8-10-2-1-3-11-8/h1-5,12-13H |
InChI Key |
UIDAZQQXMVRZRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2=NC=CC=N2)(O)O |
Origin of Product |
United States |
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